ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate
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Overview
Description
Ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate, also known as Ethyl oxazinomycin, is a chemical compound that has gained attention in recent years due to its potential scientific research applications. The compound is a member of the oxazinomycin family, which has been widely studied for its biological activities. Ethyl oxazinomycin has been found to possess several unique properties that make it a promising candidate for research in various fields.
Mechanism Of Action
The mechanism of action of ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate oxazinomycin is not fully understood. However, studies have shown that the compound binds to the bacterial cell wall, disrupting its integrity and leading to cell death. It has also been found to inhibit the activity of certain enzymes that are essential for bacterial growth and survival.
Biochemical And Physiological Effects
Ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate oxazinomycin has been found to have minimal toxicity towards mammalian cells. Studies have shown that the compound does not induce significant cytotoxicity or genotoxicity in human cell lines. The compound has also been found to have low hemolytic activity, indicating that it does not cause significant damage to red blood cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate oxazinomycin is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of bacterial and fungal strains, making it a versatile research tool. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate oxazinomycin. One area of interest is the development of new antimicrobial agents based on the compound's structure and properties. Another potential application is the use of ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate oxazinomycin as a tool for studying bacterial cell wall biosynthesis and function. Additionally, the compound's low toxicity towards mammalian cells makes it a potential candidate for in vivo studies of bacterial infections.
Synthesis Methods
The synthesis of ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate oxazinomycin involves a multistep process that includes the reaction of various reagents such as ethyl chloroformate, 3-amino-2-methylpropionic acid, and ethylenediamine. The final product is obtained through the reaction of the intermediate compound with ethyl alcohol. The synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
Ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate oxazinomycin has been found to exhibit potent antibacterial and antifungal activities. The compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against various fungal strains, including Candida albicans and Aspergillus niger. These properties make ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate oxazinomycin a potential candidate for the development of new antimicrobial agents.
properties
CAS RN |
161362-39-6 |
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Product Name |
ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate |
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate |
InChI |
InChI=1S/C9H17NO4/c1-3-12-8-6-5-7(10-14-8)9(11)13-4-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
XEWNJCMAAHNRSK-SFYZADRCSA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@@H](NO1)C(=O)OCC |
SMILES |
CCOC1CCC(NO1)C(=O)OCC |
Canonical SMILES |
CCOC1CCC(NO1)C(=O)OCC |
synonyms |
2H-1,2-Oxazine-3-carboxylicacid,6-ethoxytetrahydro-,ethylester,(3R,6S)-rel-(9CI) |
Origin of Product |
United States |
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